

# Application Note: Quantification of Filgotinib in Plasma Samples by HPLC

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## Compound of Interest

Compound Name: *Filgotinib*

Cat. No.: *B607654*

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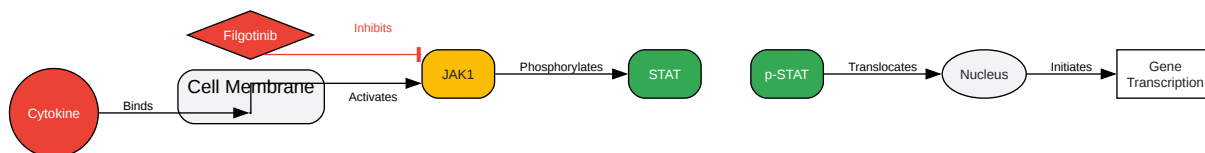
## Introduction

**Filgotinib** (FLG) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[1][2] The JAK-STAT signaling pathway is critical in the downstream signaling of cytokines that drive autoimmune diseases.[2] By selectively inhibiting JAK1, **Filgotinib** modulates this pathway to reduce inflammation. Accurate quantification of **Filgotinib** and its active metabolite (GS-829845) in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and dose-response relationship analysis in clinical and preclinical research.[1][3]

This document provides detailed protocols for the quantification of **Filgotinib** in plasma samples using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Signaling Pathway

The diagram below illustrates the simplified JAK1/STAT signaling pathway and the mechanism of action for **Filgotinib**.



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Caption: Simplified JAK1/STAT signaling pathway inhibited by **Filgotinib**.

## Analytical Methods and Protocols

Two primary methods are detailed: an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for applications requiring lower detection limits.

## Materials and Reagents

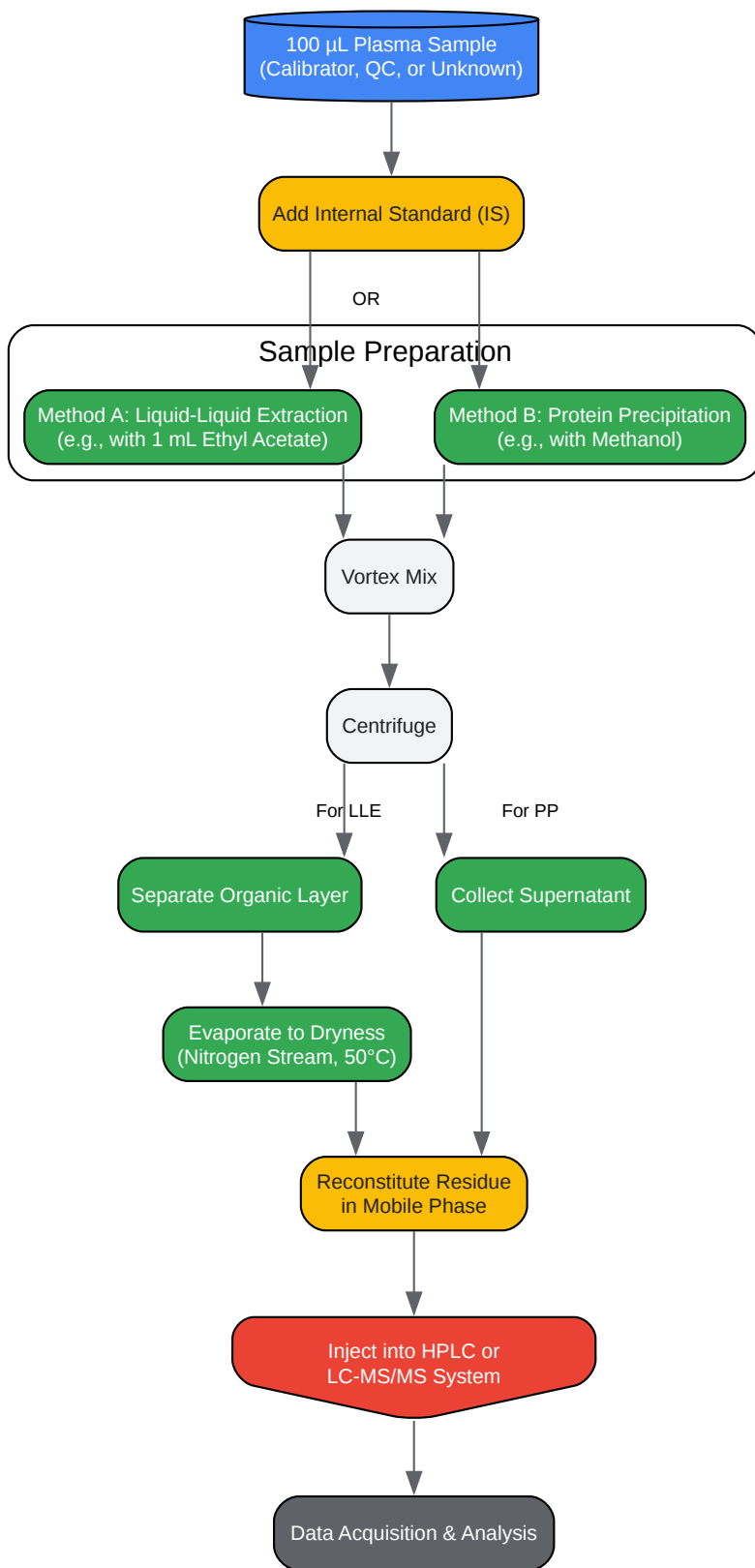
- **Filgotinib** reference standard
- Internal Standard (IS): Tofacitinib for HPLC-UV[2][4][5], Deuterated **Filgotinib** or Veliparib for LC-MS/MS[3][6]
- HPLC or LC-MS grade Acetonitrile and Methanol
- Ammonium Acetate
- Formic Acid
- Ethyl Acetate
- Water (Ultrapure)
- Control human or animal plasma (with appropriate anticoagulant like lithium heparin)[3]

## Preparation of Stock and Working Solutions

- Primary Stock Solutions (1.0 mg/mL): Prepare separate primary stock solutions for **Filgotinib** and the Internal Standard (IS) by dissolving the appropriate amount in a suitable solvent (e.g., Methanol:Water 80:20, v/v or DMSO).<sup>[2][7]</sup> Store at -20°C.<sup>[2]</sup>
- Working Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the primary stock solutions with the appropriate solvent (e.g., Methanol:Water).<sup>[2]</sup>
- Calibration and QC Sample Preparation: Spike blank plasma with the corresponding working solutions to achieve the final desired concentrations for the calibration curve and QC samples (Low, Medium, High).<sup>[2]</sup>

## Experimental Workflow and Sample Preparation

The general workflow involves extracting **Filgotinib** and the IS from the plasma matrix before chromatographic analysis. Two common extraction methods are presented below.



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Caption: General experimental workflow for plasma sample preparation.

### Protocol 3.3.1: Liquid-Liquid Extraction (LLE)[\[2\]](#)[\[4\]](#)[\[5\]](#)

- To 100  $\mu$ L of plasma sample, add the internal standard.
- Add 1.0 mL of ethyl acetate as the extraction solvent.[\[2\]](#)
- Vortex the mixture for approximately 5-10 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
- Transfer the upper organic layer (~850  $\mu$ L) to a clean tube.[\[2\]](#)
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[\[2\]](#)
- Reconstitute the residue in 200  $\mu$ L of the mobile phase and inject a portion (e.g., 25  $\mu$ L) into the chromatography system.[\[2\]](#)

### Protocol 3.3.2: Protein Precipitation (PP)[\[1\]](#)[\[8\]](#)

- To 50  $\mu$ L of plasma sample, add the internal standard.
- Add methanol (typically in a 3:1 or 4:1 ratio to plasma volume) to precipitate plasma proteins.  
[\[1\]](#)[\[8\]](#)
- Vortex the mixture vigorously for about 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Collect the clear supernatant and inject it directly or after evaporation and reconstitution into the chromatography system.

## Chromatographic Conditions

The following tables summarize the conditions for both HPLC-UV and LC-MS/MS methods based on published literature.

Table 1: HPLC & LC-MS/MS Chromatographic Conditions

Parameter	HPLC-UV Method[2][4][5]	LC-MS/MS Method (Example 1)[1][8]	LC-MS/MS Method (Example 2)[9]
Column	Hypersil Gold C18	Shim-pack Scepter C18-120	Gemini C18
Mobile Phase	Isocratic: 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile (70:30, v/v)	Gradient: Water and Methanol, both with 0.1% Formic Acid	Isocratic: 0.2% Formic Acid in Water and Acetonitrile (20:80, v/v)
Flow Rate	0.8 mL/min	0.2 mL/min	0.9 mL/min
Injection Volume	25 µL	Not Specified	Not Specified
Total Run Time	10 min	Not Specified	~2.5 min
Detector	UV	QTRAP 4500 Mass Spectrometer	Tandem Mass Spectrometry
UV Wavelength	300 nm	N/A	N/A
Ionization Mode	N/A	Positive Electrospray (ESI+)	Positive Electrospray (ESI+)
Monitored Ions (m/z)	N/A	Not Specified	Filgotinib: 426.3 → 291.3IS (Tofacitinib): 313.2 → 149.2

## Method Validation Summary

The performance of these methods has been validated according to regulatory guidelines. Key quantitative data are summarized below.

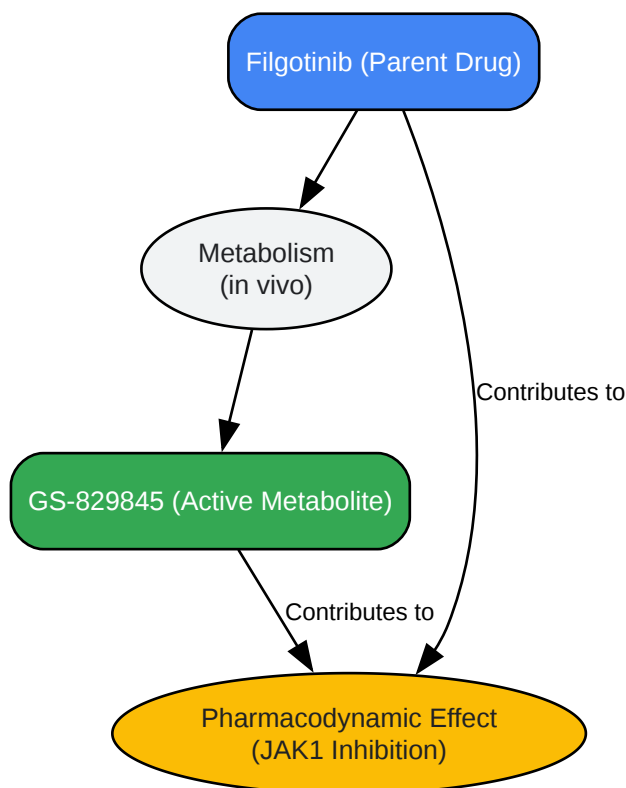
Table 2: Summary of Method Validation Parameters

Parameter	HPLC-UV Method[2][4][5]	LC-MS/MS Method (Human Plasma)[1][8]	LC-MS/MS Method (Rat Plasma)[9]
Linearity Range	0.05 - 5.00 µg/mL (50 - 5000 ng/mL)	2.5 - 50 ng/mL	0.78 - 1924 ng/mL
Correlation (r <sup>2</sup> )	≥ 0.992	Not Specified	Not Specified
LLOQ	0.05 µg/mL (50 ng/mL)	2.5 ng/mL	0.78 ng/mL
Retention Time (Filgotinib)	5.56 min	Not Specified	~1.31 min
Retention Time (IS)	4.28 min (Tofacitinib)	Not Specified	~0.89 min (Tofacitinib)
Intra-day Precision (%CV)	Within acceptable limits	Within 11.4%	Within acceptable limits
Inter-day Precision (%CV)	Within acceptable limits	Within 13.9%	Within acceptable limits
Intra-day Accuracy (%)	Within acceptable limits	Within 11.4%	Within acceptable limits
Inter-day Accuracy (%)	Within acceptable limits	Within 13.9%	Within acceptable limits
Stability	Stable on bench-top, in auto-sampler, after 3 freeze/thaw cycles, and long-term at -80°C.	Consistent and reproducible.	Stable on bench-top (6h), in auto-sampler (21h), after 3 freeze/thaw cycles, and for 1 month at -80°C.

## Parent Drug and Metabolite Relationship

**Filgotinib** is metabolized in the body to a primary active metabolite, GS-829845. This metabolite also contributes to the overall therapeutic effect.[1] Methods designed for clinical

applications should ideally quantify both the parent drug and this active metabolite simultaneously.[1][8]



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Caption: Relationship between **Filgotinib** and its active metabolite.

## Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable options for the quantification of **Filgotinib** in plasma. The HPLC-UV method is simple and suitable for studies with expected concentrations in the  $\mu\text{g/mL}$  range.[2][4] The LC-MS/MS method offers significantly higher sensitivity, making it the preferred choice for clinical pharmacokinetics and TDM where lower concentrations are expected.[1][9] Proper validation of the chosen method is critical to ensure data accuracy and reproducibility.

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